Antimicrobial Potency Against MRSA vs. Closest Structural Analogs CPF-SE2 and CPF-SE3
CPF-SE1 demonstrates equipotent activity against MRSA (MIC = 2.5 µM) compared to its closest structural analog CPF-SE2 (MIC = 2.5 µM) and superior potency to CPF-SE3 (MIC = 5 µM) against S. aureus [1]. Its activity against E. coli (MIC = 40 µM) is moderate [2]. Critically, CPF-SE1 achieves this antimicrobial profile while simultaneously exhibiting potent insulin-releasing activity, a property not reported for CPF-SE2 or CPF-SE3 [3].
| Evidence Dimension | Antimicrobial activity (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 2.5 µM against MRSA; MIC = 40 µM against E. coli |
| Comparator Or Baseline | CPF-SE2: MIC = 2.5 µM (MRSA), 40 µM (E. coli); CPF-SE3: MIC = 5 µM (MRSA) |
| Quantified Difference | CPF-SE1 equipotent to CPF-SE2, 2-fold more potent than CPF-SE3 against MRSA |
| Conditions | Standard microbroth dilution assay against MRSA and E. coli clinical isolates, as described in Conlon et al. 2012 |
Why This Matters
For research groups requiring a single compound with both validated antimicrobial and metabolic activity, CPF-SE1 eliminates the need to procure and validate two separate peptides.
- [1] Conlon JM, Mechkarska M, Prajeep M, et al. Host-defense peptides in skin secretions of the tetraploid frog Silurana epitropicalis with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Peptides. 2012;37(1):113-9. View Source
- [2] CAMPR3 Database. CPF-SE1 Entry (CAMPSQ3682). National Institute for Research in Reproductive and Child Health. View Source
- [3] Srinivasan D, Mechkarska M, Abdel-Wahab YH, Flatt PR, Conlon JM. Caerulein precursor fragment (CPF) peptides from the skin secretions of Xenopus laevis and Silurana epitropicalis are potent insulin-releasing agents. Biochimie. 2013;95(2):429-35. View Source
